![molecular formula C12H18N2O2S B5620538 1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)
1-[(5-nitro-2-thienyl)methyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(5-nitro-2-thienyl)methyl]azocane" involves multi-step reactions that may include organocatalyzed Knoevenagel condensation, followed by 1,3-dipolar cycloaddition, as illustrated in the metal-free synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from aldehydes, nitroalkanes, and organic azides (Thomas et al., 2014). Another approach for α-alkylated azocane derivatives involves starting from optically active β-keto esters, proceeding through tetrazole formation, reduction, protection, and oxidation steps to achieve high enantiomeric excess (Georg & Guan, 1992).
Molecular Structure Analysis
The molecular structure of related compounds can be confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, polysubstituted nitrosulfolenes derived from 2-Benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide and its analogs have been structurally confirmed, providing insights into the arrangement of atoms and functional groups in the molecule (Serebryannikova et al., 2018).
Chemical Reactions and Properties
Compounds like "1-[(5-nitro-2-thienyl)methyl]azocane" may undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and azide reactions, leading to the formation of diverse heterocyclic systems. For instance, the synthesis of polycyclic heterocyclic systems through iron(II)-promoted cyclizations of nitro-substituted precursors illustrates the complex reactions these compounds can partake in, yielding a range of products including primary amines and azo-compounds (Bacon & Hamilton, 1974).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis and characterization of 2-Methyl-2-Nitro-1-Azidopropane, for example, offer insights into the compound's stability, reactivity, and potential applications based on its physical properties (Wang et al., 1998).
Chemical Properties Analysis
The chemical properties of "1-[(5-nitro-2-thienyl)methyl]azocane" and related compounds, including reactivity patterns, stability under various conditions, and the nature of their interactions with other chemical species, are essential for their application in synthesis and material science. The role of metal ions in organic reactions and the structural variations in the production of heterocyclic systems highlight the intricate chemical behavior and versatility of these compounds (Bacon & Hamilton, 1974).
properties
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-14(16)12-7-6-11(17-12)10-13-8-4-2-1-3-5-9-13/h6-7H,1-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRIRJUQBJLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Nitrothiophen-2-yl)methyl]azocane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.